molecular formula C16H15ClN4O3S B12139207 N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12139207
M. Wt: 378.8 g/mol
InChI Key: ZPFMXGJWAWOOMR-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic triazole-based acetamide derivative characterized by:

  • 4-Methyl-4H-1,2,4-triazole core: Enhances metabolic stability and hydrogen-bonding capacity.
  • Sulfanyl acetamide linker: Facilitates structural flexibility and binding to biological targets.

This compound belongs to a class of molecules explored for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

Molecular Formula

C16H15ClN4O3S

Molecular Weight

378.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H15ClN4O3S/c1-21-15(13-4-3-7-24-13)19-20-16(21)25-9-14(22)18-10-5-6-12(23-2)11(17)8-10/h3-8H,9H2,1-2H3,(H,18,22)

InChI Key

ZPFMXGJWAWOOMR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)Cl)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the core triazole structure. The process often includes:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the furan ring: The furan moiety can be incorporated via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Attachment of the sulfanyl group:

    Final assembly: The final step includes the coupling of the triazole-furan intermediate with the 3-chloro-4-methoxyphenyl acetamide moiety under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not well-documented. it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, through its triazole and sulfanyl groups. These interactions may modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Variations in Phenyl Substituents

Compound Name Phenyl Substituent Triazole Substituent Heterocycle Key Activity/Findings Reference
Target Compound 3-Cl, 4-OCH3 4-CH3 Furan-2-yl Hypothesized anti-inflammatory activity
N-(3-Chloro-4-fluorophenyl)-...acetamide 3-Cl, 4-F 4-CH3 Furan-2-yl Predicted pKa = 11.30; potential solubility challenges
N-(2-Bromo-4,6-difluorophenyl)-...acetamide 2-Br, 4,6-F 4-CH3 Furan-2-yl High molar mass (437.7 g/mol); possible kinase inhibition
N-(4-Ethylphenyl)-...acetamide (7c) 4-C2H5 4-CH3 Isobutylphenyl Antimicrobial potential (75% yield)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) improve binding to enzymes like MtDprE1 and MtPanK .
  • Methoxy groups (e.g., in the target compound) enhance membrane permeability compared to halogens .

Modifications in Triazole and Heterocyclic Moieties

Compound Name Triazole Substituent Heterocycle Key Activity/Findings Reference
Target Compound 4-CH3 Furan-2-yl Anti-exudative activity in rat models
N-(2-Chlorophenyl)-...acetamide 4-CH3 Pyridin-4-yl Antimicrobial (MIC: 4–16 µg/mL)
VUAA-1 (Orco agonist) 4-C2H5 Pyridin-3-yl Insect olfactory receptor modulation
OLC-12 (Orco agonist) 4-C3H7 Pyridin-4-yl Enhanced channel activation vs. VUAA-1

Key Observations :

  • Furan-2-yl derivatives exhibit superior anti-inflammatory activity compared to pyridine analogs .
  • Ethyl/methyl groups on the triazole improve metabolic stability .

Anti-Exudative and Anti-Inflammatory Activity

  • Target Compound Analogs : Derivatives with furan-2-yl and 4-methyl triazole show 30–50% reduction in edema in rat models, attributed to inhibition of cyclooxygenase (COX) pathways .
  • Pyridine-Containing Analogs : Lower activity due to reduced π-π stacking with hydrophobic enzyme pockets .

Antimicrobial Activity

  • N-(4-Bromo-2-methylphenyl)-...acetamide : MIC = 8 µg/mL against S. aureus; bromine enhances membrane disruption .
  • N-(Phenyl)-...acetamide (7e) : Moderate activity (MIC = 32 µg/mL) due to lack of electron-withdrawing groups .

Enzyme Inhibition

  • MtDprE1 Inhibition : Pyridine-containing analogs (e.g., ZVT) show IC50 = 0.8 µM, while furan derivatives are less potent .
  • MtPanK Inhibition : Chlorophenyl derivatives (e.g., target compound) exhibit higher binding affinity (ΔG = -7.5 kcal/mol) .

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